Tetramethylammonium chloride

(CH3)4NCl

C4H12ClN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3)4NCl

C4H12ClN

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol; insoluble in ether

Soluble in water

In water, 5.9X10+5 mg/L at 25 °C (est)

Solubility in water at 20 °C: very good

Synonyms

Canonical SMILES

Molecular Biology Applications:

- DNA Hybridization: Tetramethylammonium chloride (TMAC) plays a crucial role in various DNA hybridization techniques. Its ability to bind to AT-rich DNA regions while minimizing preferential melting of AT versus GC base pairs makes it valuable in applications like:

- Array Hybridization and Scanning: TMAC is a key component of the hybridization cocktail used in microarray analysis, enabling efficient binding of probes to complementary DNA targets on the array .

- Next-Generation Sequencing (NGS): TMAC is employed in specific NGS library preparation protocols, such as GUIDE-seq, which facilitates the unbiased identification of double-stranded DNA breaks .

Other Research Applications:

- Polymerase Chain Reaction (PCR): While not routinely used, low concentrations of TMAC can be incorporated into PCR buffers to improve reaction yield and specificity, particularly for challenging templates rich in AT sequences. Studies have shown that TMAC can enhance yields by 5-10 fold at specific concentrations (60 mM) by stabilizing AT base pairs .

- Lipophile Precipitation: Due to its unique properties, TMAC can act as a lipophilic precipitating agent, making it useful in isolating specific macromolecules like proteins and nucleic acids from biological samples.

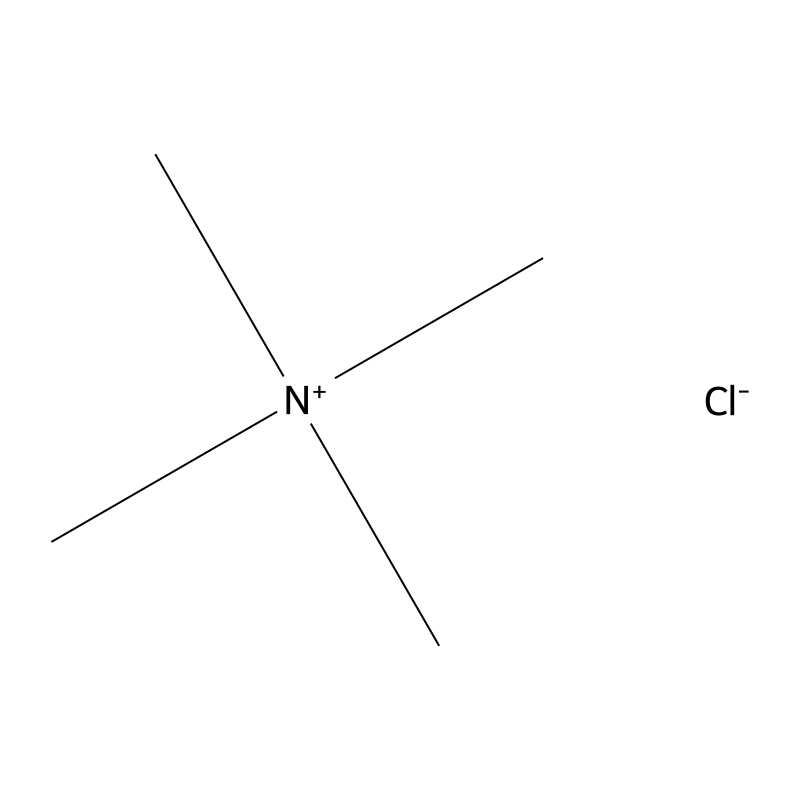

Tetramethylammonium chloride is a quaternary ammonium salt with the chemical formula . It consists of a central nitrogen atom bonded to four methyl groups, creating a tetrahedral structure. This compound appears as a colorless, hygroscopic solid that is highly soluble in water and polar organic solvents. Tetramethylammonium chloride is primarily used in industrial applications, particularly as a chemical reagent and a low-residue bactericide in processes like hydrofracking .

- Synthesis Reaction: It is typically synthesized through the reaction of trimethylamine with methyl chloride:

- Phase Transfer Catalysis: It acts as an effective phase transfer catalyst in reactions such as the selective chloride/fluoride exchange of activated aryl chlorides .

- Reactivity with Oxidants: Tetramethylammonium chloride reacts violently with strong oxidizers, producing ammonia, carbon monoxide, hydrogen chloride, and nitrogen oxides .

The synthesis of tetramethylammonium chloride can be achieved through several methods:

- Alkylation of Trimethylamine: The most common method involves reacting trimethylamine with methyl chloride.

- Ionic Liquid Catalysis: Another method includes the alkylation of ammonium chloride using dimethyl carbonate in the presence of an ionic liquid catalyst .

- Salt Metathesis: Tetramethylammonium salts with complex anions can be prepared via salt metathesis reactions .

Tetramethylammonium chloride has diverse applications:

- Chemical Reagent: Used extensively in organic synthesis and as a phase transfer catalyst.

- Bactericide: Employed in hydrofracking processes due to its low-residue characteristics.

- Laboratory Use: Enhances yields in molecular biology techniques such as polymerase chain reactions .

Studies on tetramethylammonium chloride have focused on its interactions with biological systems and its role in catalysis. For instance, it has been investigated for its effectiveness in nucleophilic substitution reactions involving aryl quaternary ammonium salts. Its hydrophilicity influences its absorption and distribution in biological systems, indicating a rapid uptake within the gastrointestinal tract and significant distribution to organs such as the kidney and liver .

Several compounds share structural similarities with tetramethylammonium chloride. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Tetraethylammonium chloride | Larger ethyl groups; used in similar applications | |

| Tetrapropylammonium chloride | Larger propyl groups; exhibits different solubility properties | |

| Tetramethylammonium hydroxide | Hydroxide counterpart; used in organic synthesis |

Uniqueness

Tetramethylammonium chloride is unique due to its small size and high solubility compared to other quaternary ammonium salts. Its specific structure allows for effective catalytic properties while maintaining significant biological activity, making it valuable in both industrial and laboratory settings .

The history of tetramethylammonium chloride is intertwined with the broader development of quaternary ammonium compounds. Quaternary ammonium compounds were first developed in 1916 by Jacobs and Heidelberg, who initially highlighted their biocidal properties. This groundbreaking work established the foundation for understanding these unique chemical structures and their potential applications. The field advanced significantly in 1935 when Domagk proposed that attaching an aliphatic group to the quaternary nitrogen improved the biocidal properties of such compounds. This discovery catalyzed research into various quaternary ammonium salts, including tetramethylammonium chloride.

The tetramethylammonium cation represents the simplest quaternary ammonium structure, consisting of four methyl groups tetrahedrally attached to a central nitrogen atom. This structural simplicity, combined with its stable positive charge, made it an ideal candidate for fundamental research in organic chemistry and biochemistry throughout the early to mid-20th century.

Nomenclature and Classification

Tetramethylammonium chloride is systematically named as N,N,N-trimethylmethanaminium chloride, reflecting its structure with three methyl groups and one hydrogen attached to nitrogen. However, it is more commonly referred to by its simplified name or by various synonyms and abbreviations in scientific literature. Some common alternative names include:

The chemical formula of tetramethylammonium chloride is (CH₃)₄N⁺Cl⁻, which is often abbreviated as Me₄N⁺Cl⁻ in scientific literature.

As a quaternary ammonium salt, tetramethylammonium chloride belongs to a class of organic compounds characterized by a positively-charged polyatomic ion with the structure [NR₄]⁺, where R represents alkyl or aryl groups. Unlike primary, secondary, or tertiary ammonium compounds, quaternary ammonium cations carry a permanent positive charge that is independent of the pH of the solution, making them particularly useful in various chemical and biological applications.

Evolution of Scientific Understanding

The scientific understanding of tetramethylammonium chloride has evolved considerably since its initial discovery. Early research focused primarily on its basic chemical properties and potential as an antimicrobial agent. However, as analytical techniques improved and chemical knowledge expanded, researchers began to uncover more sophisticated applications for this compound.

In the mid-20th century, scientists discovered that tetramethylammonium chloride could function as a phase transfer catalyst, facilitating reactions between substances in different phases. This finding significantly expanded its utility in organic synthesis. Research published in 1996 demonstrated that tetramethylammonium chloride is an effective phase transfer catalyst for selective chloride/fluoride exchange reactions of activated aryl chlorides with potassium fluoride.

Further advances came with the discovery that tetramethylammonium salts could be used in electrochemical studies. The tetramethylammonium cation's stable nature and specific ionic radius (measured at 0.322 nm) made it valuable for studying ion transport phenomena. From thermodynamic measurements, researchers have been able to establish several important physicochemical parameters for the tetramethylammonium ion that inform its behavior in solution and in various applications.

By the late 20th century, biotechnology applications emerged. Researchers found that tetramethylammonium chloride could enhance PCR (polymerase chain reaction) yields by stabilizing AT base pairs, increasing yields 5-10 fold at concentrations of around 60mM. This discovery opened new avenues for its use in molecular biology and genetic research.

Historical Applications Development Timeline

The applications of tetramethylammonium chloride have diversified remarkably over time, reflecting advances in both scientific understanding and industrial needs:

1916-1935: Initial recognition and research into quaternary ammonium compounds for their biocidal properties.

1935-1950s: Development of first-generation quaternary ammonium compounds, including tetramethylammonium chloride, with focus on antimicrobial applications.

1950s-1970s: Expansion into chemical synthesis applications, beginning to utilize tetramethylammonium chloride as a chemical reagent in laboratory settings.

1980s-1990s: Discovery and refinement of phase transfer catalyst applications, with tetramethylammonium chloride proving effective for halide exchange reactions.

1990s-2000s: Introduction in biotechnology applications, particularly in PCR reactions where it was found to increase specificity and yield by stabilizing AT base pairs.

2000s: Widespread industrial adoption, including use in hydraulic fracturing operations as a clay stabilizer (often referred to as TMAC in oilfield applications).

2009-Present: Increasing environmental scrutiny, with companies like Chesapeake Energy initiating programs to evaluate the environmental impact of hydraulic fracturing additives including tetramethylammonium chloride, leading to efforts to find more environmentally friendly alternatives.

2010s-Present: Expansion into new technological applications, including use in electronics, surface modification, and advanced materials science.

Industrial Production Routes

Trimethylamine and Methyl Chloride Reaction Pathway

The most common industrial method for TMAC synthesis involves the direct reaction of trimethylamine ($$ \text{(CH}3\text{)}3\text{N} $$) with methyl chloride ($$ \text{CH}3\text{Cl} $$) [2]. The reaction proceeds via nucleophilic substitution, where trimethylamine acts as a Lewis base, attacking the electrophilic methyl group in methyl chloride:

$$

\text{(CH}3\text{)}3\text{N} + \text{CH}3\text{Cl} \rightarrow \text{(CH}3\text{)}4\text{N}^+\text{Cl}^-

$$

This exothermic reaction is typically conducted at temperatures between 50–80°C under atmospheric pressure. Industrial-scale reactors employ continuous stirred-tank designs to ensure efficient mixing and heat dissipation. The crude product is then purified through crystallization or ion-exchange processes (discussed in Section 2.4). Key advantages of this method include high yields (>90%) and scalability, though excess methyl chloride must be recovered to minimize environmental impact [2].

Ammonium Chloride Alkylation with Dimethyl Carbonate

An emerging green chemistry approach utilizes dimethyl carbonate (DMC) as a methylating agent for ammonium chloride [3] [7]. In this pathway, DMC reacts with tetramethylammonium acetate under controlled conditions to produce TMAC and methyl acetate:

$$

\text{(CH}3\text{)}4\text{N}^+\text{OAc}^- + \text{(CH}3\text{O)}2\text{CO} \rightarrow \text{(CH}3\text{)}4\text{N}^+\text{Cl}^- + \text{CH}3\text{OAc} + \text{CO}2

$$

This method operates at 60–120°C in solvent-free conditions, with yields up to 84% [3]. Critical parameters include maintaining a DMC-to-acetate molar ratio >50:1 and limiting water content to <0.05% to suppress hydrolysis byproducts like methanol [3]. Compared to traditional alkylation, DMC offers superior selectivity and reduces toxic waste, though its higher cost limits widespread industrial adoption [7].

Scale-up Considerations

Industrial scale-up requires optimizing:

- Reactor design: Continuous-flow systems minimize thermal gradients and improve yield consistency.

- Byproduct management: Methyl chloride recovery systems are essential for the trimethylamine route, while DMC processes require distillation units to separate methyl acetate [2] [3].

- Energy efficiency: Exothermic reactions necessitate heat exchangers to maintain temperature control, reducing energy consumption by 20–30% in modern plants [6].

Laboratory Synthesis Approaches

Halide Exchange Methods

TMAC can be synthesized via halide exchange using tetramethylammonium bromide ($$ \text{(CH}3\text{)}4\text{N}^+\text{Br}^- $$) and potassium chloride [8]:

$$

\text{(CH}3\text{)}4\text{N}^+\text{Br}^- + \text{KCl} \rightarrow \text{(CH}3\text{)}4\text{N}^+\text{Cl}^- + \text{KBr}

$$

This solid-liquid phase transfer catalysis (PTC) method employs tetramethylammonium chloride itself as a catalyst, achieving 95% selectivity when water content is kept below 0.1% [8]. Reactions are conducted in acetonitrile at 80°C for 6–8 hours, with potassium bromide precipitated and filtered post-reaction.

Ion-Exchange Processes

Laboratory-scale synthesis often uses ion-exchange resins to convert tetramethylammonium hydroxide ($$ \text{(CH}3\text{)}4\text{N}^+\text{OH}^- $$) to TMAC [1]. A chloride-form resin (e.g., Dowex Marathon MSA) is saturated with the hydroxide solution, facilitating anion exchange:

$$

\text{(CH}3\text{)}4\text{N}^+\text{OH}^- + \text{Resin-Cl}^- \rightarrow \text{(CH}3\text{)}4\text{N}^+\text{Cl}^- + \text{Resin-OH}^-

$$

This method achieves >99% purity but requires careful control of flow rates (2–5 mL/min) and resin regeneration cycles [1].

Isotopically Labeled Derivatives Synthesis

$$^{14}\text{C}$$-Labeled Tetramethylammonium Compounds

$$^{14}\text{C}$$-labeled TMAC is synthesized by substituting $$^{14}\text{C}$$-methyl chloride in the trimethylamine reaction pathway [2]. Key steps include:

- Radiolabeling methyl chloride via $$^{14}\text{CO}$$ reduction.

- Reacting $$^{14}\text{CH}_3\text{Cl}$$ with trimethylamine in a sealed reactor at 60°C.

- Purifying the product through recrystallization in $$^{14}\text{C}$$-free methanol to eliminate unreacted precursors.

This method yields 70–80% radiochemical purity, suitable for tracer studies in pharmacokinetics [5].

Purification Techniques

Crystallization Methods

Industrial TMAC is purified via fractional crystallization from methanol or ethanol [2]. A typical protocol involves:

- Dissolving crude TMAC in hot methanol (65°C).

- Cooling to −20°C at 1°C/min to induce crystallization.

- Filtering and washing with cold diethyl ether.

This process removes residual trimethylamine and methyl chloride, achieving 99.5% purity after two recrystallizations [2].

Ion-Exchange Purification

High-purity TMAC (>99.9%) for electronic applications is obtained using mixed-bed ion exchangers [1]. A column packed with Amberlite IR-120 (H$$^+$$ form) and IRA-400 (Cl$$^-$$ form) resins treats the TMAC solution, replacing cationic impurities (Na$$^+$$, K$$^+$$) with H$$^+$$ and anions (SO$$4^{2-}$$, CO$$3^{2-}$$) with Cl$$^-$$. The eluate is neutralized with tetramethylammonium hydroxide, yielding ultra-pure TMAC with conductivity <1 μS/cm [1].

Decomposition Pathways

Tetramethylammonium chloride undergoes degradation through well-characterized decomposition pathways that have been extensively studied using computational chemistry methods [1] [2] [3]. The primary decomposition routes involve nucleophilic attack mechanisms that lead to the formation of methanol and trimethylamine as the principal products [1]. These pathways represent fundamental processes that limit the chemical stability of quaternary ammonium compounds in alkaline environments.

SN2 Reaction Mechanism

The SN2 reaction mechanism represents the most direct pathway for tetramethylammonium chloride decomposition. In this mechanism, a hydroxide ion performs a direct nucleophilic attack on the methyl groups of the tetramethylammonium cation, resulting in the immediate formation of methanol [1]. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously, characteristic of bimolecular nucleophilic substitution reactions [4].

Density functional theory calculations using the B3LYP/6-311++G(2d,p) level of theory have determined the activation energy barrier for the SN2 reaction to be 13.3 kcal/mol for the electronic energy component [1]. When vibrational, rotational, and translational degrees of freedom are included, the free energy barrier increases to 20.7 kcal/mol [1]. The thermodynamic driving force for this reaction is substantial, with the formation of methanol being thermodynamically favorable by -28.7 kcal/mol, indicating that the degradation reactions are practically irreversible [1].

Computational studies have also examined the effect of the theoretical level on the calculated barriers. When the SN2 activation barrier was reevaluated using geometries optimized at the MP2/6-311++G(2d,p) level of theory, the activation barrier increased by 5 kcal/mol to 18.3 kcal/mol [1]. This variation demonstrates the sensitivity of calculated barriers to the computational method employed and highlights the importance of using appropriate theoretical levels for accurate predictions.

Ylide Formation Mechanism

The ylide formation mechanism represents an alternative decomposition pathway that involves the abstraction of a proton from a methyl group by a hydroxide ion, leading to the formation of an ylide intermediate (trimethylammonium methylide) and a water molecule [1] [2]. This mechanism is distinguished from the SN2 pathway by the formation of a stable intermediate that subsequently reacts with water to produce methanol.

The ylide reaction pathway consists of two distinct steps [1]. In the first step, the hydroxide ion abstracts a proton from one of the methyl groups attached to the nitrogen atom, forming the ylide intermediate. The second step involves the reaction of the ylide with water, which proceeds through the same transition state structure as the SN2 pathway [1]. This mechanistic similarity explains why both pathways exhibit the same overall activation barrier.

Computational analysis reveals that the ylide formation mechanism has an activation energy of 5.3 kcal/mol for the second step, reported with respect to the stable ylide intermediate [1]. The overall thermodynamic favorability of the ylide pathway matches that of the SN2 mechanism, with methanol formation being favored by -28.7 kcal/mol [1]. The ylide reaction path contains two potential energy maxima and one intermediate minimum, reflecting the two-step nature of the process [1].

Kinetics of Degradation

The kinetics of tetramethylammonium chloride degradation have been characterized through both computational predictions and experimental measurements [1] [5] [6]. Application of absolute rate theory to the calculated activation barriers provides rate constants of 0.01 L/mol/s at 298 K and 0.33 L/mol/s at 353 K for the SN2 mechanism [1]. These values represent approximate estimates, as the chemical interactions of hydroxide ions with surrounding water molecules are only implicitly accounted for in the polarizable continuum model employed in the calculations [1].

Recent studies have employed density functional theory calculations and ab initio molecular dynamics simulations to investigate the kinetics of degradation under various conditions [6]. The investigations reveal that without the presence of stabilizing agents, ylide formation dominates at lower hydration levels, while SN2 mechanisms do not occur under these conditions [6]. Temperature effects play a crucial role, with ylide formation dominating at 298 K, while SN2 mechanisms become prominent at elevated temperatures of 320 K and 350 K [6].

Degradation kinetics studies of related quaternary ammonium compounds have provided additional insights into the stability trends [5]. Thermogravimetric analysis has revealed that activation energies for degradation vary significantly depending on the structure of the quaternary ammonium compound, with tetramethylammonium systems showing relatively high stability compared to compounds with longer alkyl chains [5].

Theoretical Models of Reactivity

Density Functional Theory Studies

Density functional theory has emerged as the primary computational tool for investigating the reactivity of tetramethylammonium chloride [1] [2] [3] [6]. The majority of studies have employed the B3LYP hybrid functional with various basis sets, particularly the 6-311++G(2d,p) basis set, which provides a good balance between computational efficiency and accuracy for these systems [1] [7].

The computational protocol typically involves full geometry optimization of all stationary points in both gas phase and solution environments using polarizable continuum models [1]. The B3LYP functional has been validated against experimental data and higher-level theoretical methods, with expected average errors of approximately 3.1 kcal/mol for energy calculations based on comparison with the G2 molecule set [1].

Advanced computational studies have incorporated deep eutectic solvents as stabilizing media, examining their effect on the degradation mechanisms [3] [6]. These calculations employ the B3LYP/6-31++G(d,p) level of theory with polarizable continuum models to account for solvation effects [3]. The results demonstrate that the presence of choline chloride and ethylene glycol-based deep eutectic solvents significantly increases the activation barriers for both SN2 and ylide formation pathways [3].

Electrostatic potential mapping has been employed to understand the charge distribution and interaction sites in tetramethylammonium systems [8]. These studies reveal that despite the convention of writing the positive charge on the nitrogen atom, the ion is polarized through the sigma bond framework to present four tetrahedral faces, each having close to a full positive charge that can interact with anionic species [8].

Computational Analysis of Reaction Barriers

Comprehensive computational analysis of reaction barriers has revealed the sensitivity of tetramethylammonium chloride stability to environmental conditions [1] [6] [9]. The effect of dielectric medium on reaction barriers has been systematically investigated by varying the dielectric constant in polarizable continuum model calculations from ε = 80 down to ε = 2 [1].

The results demonstrate that both the reaction barrier and the free energy change decrease with decreasing dielectric constant [1]. This trend is attributed to poor solvation of hydroxide ions at lower dielectric constants. Remarkably, at dielectric constants below 10, the activation barrier disappears entirely, and the reaction becomes diffusion-limited [1]. At a dielectric constant of 5, a transition state structure corresponding to the umbrella inversion of the methyl group exists, but this structure is lower in energy than the separated reactants [1].

Recent computational studies have incorporated explicit consideration of water molecules and detailed solvation effects [6]. Ab initio molecular dynamics simulations across hydration levels from 1 to 5 have provided insights into the competition between different degradation mechanisms [6]. The calculations reveal that the relative importance of SN2 and ylide formation pathways depends critically on the hydration level and temperature.

| Degradation Mechanism | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| SN2 (Electronic) | 13.3 | -28.7 | B3LYP/6-311++G(2d,p) |

| SN2 (Free Energy) | 20.7 | -28.7 | B3LYP/6-311++G(2d,p) |

| SN2 (MP2 level) | 18.3 | -28.7 | MP2/6-311++G(2d,p) |

| Ylide Formation (Step 2) | 5.3 | -28.7 | B3LYP/6-311++G(2d,p) |

| SN2 with DES | 24.0 | -16.5 | B3LYP/6-31++G(d,p) |

| Ylide Formation with DES | 13.0 | -19.4 | B3LYP/6-31++G(d,p) |

Alkylation Reaction Mechanisms

The formation of tetramethylammonium chloride through alkylation reactions represents a fundamental synthetic transformation that has been extensively studied both experimentally and computationally [10] [11] [12]. The primary synthetic route involves the reaction of trimethylamine with methyl chloride, proceeding through a classical SN2 mechanism [10] [12].

The alkylation mechanism follows the general pattern of nucleophilic substitution reactions, where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon of methyl chloride [11]. Computational studies using B3LYP/6-31+G** level theory have characterized the complete reaction pathway, including the formation of a reactant complex, transition state, and ion-pair product [11].

The reaction pathway begins with the formation of a molecule-pair of reactants, termed the reactant complex [11]. This initial association involves weak intermolecular interactions between the nucleophile and electrophile. The transition state for the alkylation reaction has been characterized as having a partially formed carbon-nitrogen bond and a partially broken carbon-chlorine bond, consistent with the SN2 mechanism [11].

The gas-phase activation barrier for the alkylation reaction has been calculated to be 26.9 kcal/mol using B3LYP/6-31+G** level theory [11]. This barrier is significantly reduced in polar solvents, with chloroform reducing the barrier by approximately 8 kcal/mol compared to the gas phase [11]. The strong solvent dependence reflects the ionic nature of the transition state and the stabilization provided by polar media.

Alternative synthetic routes have been developed to avoid the use of methyl chloride, including the alkylation of ammonium chloride with dimethyl carbonate in the presence of ionic liquid catalysts [10] [12]. This approach offers advantages in terms of selectivity and environmental considerations, as it avoids the direct use of alkyl halides.

The ion-pair product of the alkylation reaction exhibits C3v symmetry, with the chloride anion equally distant from three methyl groups of the tetramethylammonium cation [11]. The conversion of the reactant complex to the ion-pair product is accompanied by a moderate energy increase in the gas phase, reflecting the unfavorable nature of ion-pair formation in low-dielectric environments [11].

H-D Exchange Phenomena

Experimental Evidence

Hydrogen-deuterium exchange phenomena provide crucial experimental evidence for the ylide formation mechanism in tetramethylammonium chloride degradation [1] [13] [14]. The observation of H-D exchange between the aqueous phase and the cationic headgroup has been instrumental in validating computational predictions regarding the degradation pathways.

Mass spectrometry experiments performed on the thermal decomposition of tetramethylammonium deuteroxide pentahydrate have revealed rapid scrambling of protons between the tetramethylammonium cation and the deuteroxide anion and deuterium oxide [1]. In the absence of the ylide mechanism, the main product of thermal decomposition would be trimethylamine with a molecular mass of 59. However, the mass spectrum reveals the presence of species with higher molecular masses up to 65, providing direct evidence for H-D exchange [1].

The experimental protocol involves thermogravimetric analysis coupled with mass spectrometry, where solid tetramethylammonium deuteroxide pentahydrate is held isothermally at 170°C, and the evolved gases are analyzed [1]. The system is configured as an open flow reactor with nitrogen gas purge to ensure accurate analysis of the decomposition products [1].

Detailed studies of H-D exchange in protein systems have employed tetramethylammonium chloride as an internal standard for monitoring exchange kinetics [13] [14]. These investigations have revealed that the exchange rates are strongly dependent on pH, temperature, and the local chemical environment [13]. The rapid scrambling of methyl protons and aqueous protons observed in these systems supports the formation of ylide intermediates during the degradation process [1].

Nuclear magnetic resonance spectroscopy has been employed to monitor H-D exchange reactions in real-time [15]. The technique involves monitoring the decrease in signal intensity of specific protons relative to internal standards, providing quantitative information about exchange rates and mechanisms [15]. Studies using deuterated solvents have confirmed the mechanistic predictions derived from computational analysis.

Mechanistic Implications

The observation of H-D exchange phenomena has profound implications for understanding the mechanistic pathways of tetramethylammonium chloride degradation [1] [13]. The rapid scrambling of protons between the cation and the surrounding aqueous environment provides direct evidence for the formation of ylide intermediates, which serve as reactive species capable of exchanging protons with the solvent.

The mechanistic significance of H-D exchange lies in its ability to distinguish between different reaction pathways [1]. If degradation proceeded exclusively through the SN2 mechanism, no H-D exchange would be expected, as this pathway involves direct nucleophilic attack without the formation of carbanion intermediates. The observation of extensive H-D exchange therefore provides compelling evidence for the ylide formation pathway.

The rate of H-D exchange is influenced by several factors, including the basicity of the medium, temperature, and the presence of stabilizing agents [13]. Under alkaline conditions, the abstraction of protons from methyl groups is facilitated by the high concentration of hydroxide ions, leading to rapid ylide formation and subsequent proton exchange with the solvent.

Temperature effects on H-D exchange have been systematically investigated, revealing that higher temperatures favor the ylide formation pathway over the SN2 mechanism [6]. At 298 K, ylide formation dominates the degradation process, while SN2 mechanisms become more prominent at temperatures of 320 K and 350 K [6]. This temperature dependence is consistent with the different activation energies of the two pathways.

The presence of stabilizing agents, such as deep eutectic solvents, has been shown to suppress H-D exchange phenomena by inhibiting both ylide formation and SN2 mechanisms [6]. This suppression is attributed to the stabilization of the tetramethylammonium cation through specific interactions with the components of the deep eutectic solvent system.

| Experimental Condition | H-D Exchange Rate | Dominant Mechanism | Temperature (K) |

|---|---|---|---|

| Pure aqueous system | High | Ylide Formation | 298 |

| Elevated temperature | Very High | SN2 + Ylide Formation | 320-350 |

| Deep eutectic solvent | Suppressed | Neither | 298 |

| Low hydration level | Moderate | Ylide Formation | 298 |

The mechanistic implications of H-D exchange extend beyond fundamental understanding to practical applications in the design of stable quaternary ammonium compounds. The ability to predict and control H-D exchange rates provides a tool for optimizing the stability of these materials in various applications, particularly in alkaline environments where degradation is a significant concern.

Physical Description

HYGROSCOPIC WHITE CRYSTALS.

Color/Form

White crystalline solid

Density

1.17 g/cm³

LogP

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 55 of 201 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 146 of 201 companies with hazard statement code(s):;

H300 (89.04%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (10.96%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (91.78%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (93.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (37.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (35.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H370 (43.15%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H410 (13.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (43.15%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Oil and gas drilling, extraction, and support activities

Pesticide, fertilizer, and other agricultural chemical manufacturing

Plastic material and resin manufacturing

Synthetic rubber manufacturing

Methanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE